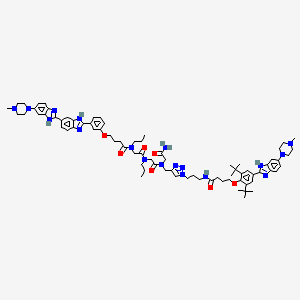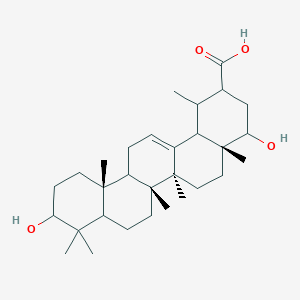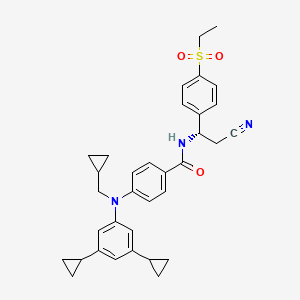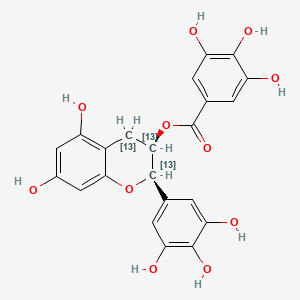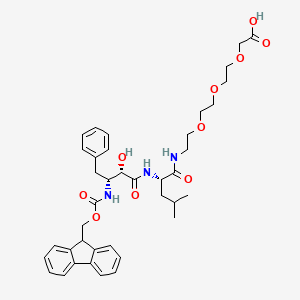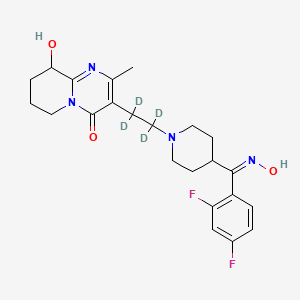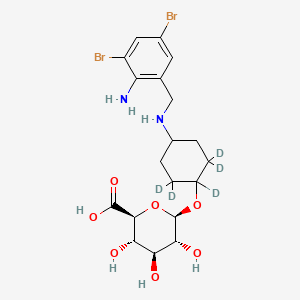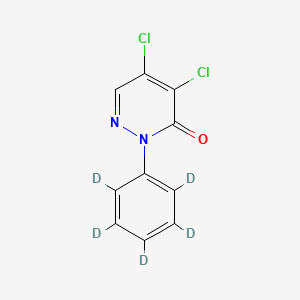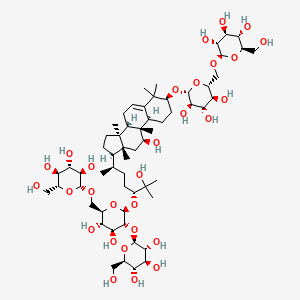
Yonkenafil-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yonkenafil-d7 is a deuterium-labeled version of yonkenafil, a novel phosphodiesterase type 5 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of yonkenafil. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
Yonkenafil-d7 is synthesized by incorporating stable heavy isotopes of hydrogen, specifically deuterium, into the yonkenafil molecule. The general synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of yonkenafil. This process is typically carried out under controlled laboratory conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reagents to achieve high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Yonkenafil-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学研究应用
Yonkenafil-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of yonkenafil.
Biology: Helps in understanding the biological pathways and mechanisms of action of yonkenafil.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and acute ischemic stroke.
Industry: Utilized in the development and testing of new drugs and therapeutic agents
作用机制
Yonkenafil-d7, like yonkenafil, exerts its effects by inhibiting phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn enhances learning, memory, and neuroprotection. The compound also reduces amyloid-beta deposition, tau phosphorylation, oxidative stress, and neuroinflammation. These effects are mediated through the modulation of various molecular targets and pathways, including the cyclic adenosine monophosphate/cyclic guanosine monophosphate/nitric oxide pathway .
相似化合物的比较
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar effects but different pharmacokinetic properties.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Yonkenafil-d7
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in pharmacokinetic studies. This feature makes it particularly valuable in drug development and research, providing insights into the metabolic and pharmacokinetic profiles of yonkenafil .
属性
分子式 |
C24H33N5O4S |
|---|---|
分子量 |
494.7 g/mol |
IUPAC 名称 |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2 |
InChI 键 |
RXMDFMQMRASWOG-VVYOKIKRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
规范 SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


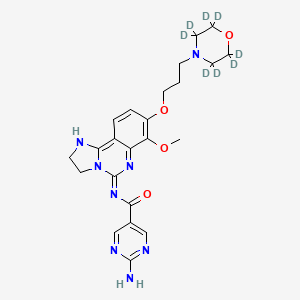
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)

![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
